N-(thiophen-2-yl)benzenesulfonamide
Description
N-(Thiophen-2-yl)benzenesulfonamide is a sulfonamide derivative featuring a thiophene ring directly attached to the sulfonamide nitrogen. This compound belongs to a class of heterocyclic molecules extensively studied for their pharmacological properties, particularly anticancer and antibacterial activities. Its structure combines the electron-rich thiophene moiety with the sulfonamide group, which is known to enhance bioavailability and target specificity in drug design .
Properties
CAS No. |
13053-76-4 |
|---|---|
Molecular Formula |
C10H9NO2S2 |
Molecular Weight |
239.3 g/mol |
IUPAC Name |
N-thiophen-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C10H9NO2S2/c12-15(13,9-5-2-1-3-6-9)11-10-7-4-8-14-10/h1-8,11H |
InChI Key |
YWGXNSNKBVOMJT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CS2 |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CS2 |
Synonyms |
Benzenesulfonamide, N-2-thienyl- (7CI,8CI,9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Core Structural Variations
The compound’s analogues differ primarily in substituents on the benzene ring, thiophene modifications, or additional heterocyclic moieties. Key structural comparisons include:
Anticancer Activity
Key findings include:
Key Insight: Conjugation of thiophene with enaminone and pyrimidine/pyridine groups (e.g., compounds 28, 8) enhances cytotoxicity by 3-fold compared to doxorubicin, likely due to improved DNA intercalation and topoisomerase inhibition .
Antibacterial Activity
Against E. coli, derivatives with thiazole (59) or pyrimidine (10) substituents exhibit MIC values of 12–25 µg/mL, outperforming simpler analogues .
Mechanistic and Computational Insights
- Docking Studies: Compounds like (Z)-N-(4-methylpyrimidin-2-yl)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)benzenesulfonamide (10) show strong binding to EGFR and HER2 kinases, explaining their anticancer efficacy .
- NLO Properties: Schiff base derivatives (e.g., (E)-N-(5-methylisoxazol-3-yl)-4-((pyridin-2-ylmethylene)amino)benzenesulfonamide) exhibit nonlinear optical behavior, suggesting utility in photodynamic therapy .
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